![molecular formula C42H48Si B6309426 Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane CAS No. 272436-72-3](/img/structure/B6309426.png)
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane
Übersicht
Beschreibung
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane (BTB-DMS) is a silane-based compound that has been studied for its potential application in various scientific research areas. It is an organic, highly stable, and non-toxic compound which has the potential to be used as a reagent, an intermediate, or a catalyst for various chemical reactions. BTB-DMS has been used in a variety of fields, including organic synthesis, drug development, and materials science.
Wissenschaftliche Forschungsanwendungen
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, as a reagent in the synthesis of polymers, and as a catalyst in the synthesis of organometallic compounds. It has also been used in the development of new materials, such as photovoltaic cells and semiconductors.
Wirkmechanismus
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications due to its ability to act as a catalyst or a reagent in chemical reactions. It can act as a Lewis acid, a Bronsted acid, or a Lewis base in chemical reactions. It can also act as a nucleophile or an electrophile in chemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and biodegradable. It has also been found to be non-mutagenic and non-carcinogenic. In addition, it has been found to have no adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane in lab experiments is its stability. It is a highly stable compound that does not react with other compounds, making it ideal for use in lab experiments. The major limitation of using this compound in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future applications of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane are numerous. It could be used as a reagent or a catalyst in the synthesis of novel pharmaceuticals or materials. It could also be used as a reagent in the synthesis of organometallic compounds or polymers. Additionally, it could be used in the development of new materials, such as photovoltaic cells and semiconductors. Finally, it could be used as a reagent in the synthesis of functionalized nanomaterials.
Eigenschaften
IUPAC Name |
bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48Si/c1-27-25-37-33(29-17-21-31(22-18-29)41(3,4)5)13-11-15-35(37)39(27)43(9,10)40-28(2)26-38-34(14-12-16-36(38)40)30-19-23-32(24-20-30)42(6,7)8/h11-26,39-40H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMODMAITDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C(=CC4=C(C=CC=C34)C5=CC=C(C=C5)C(C)(C)C)C)C6=CC=C(C=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


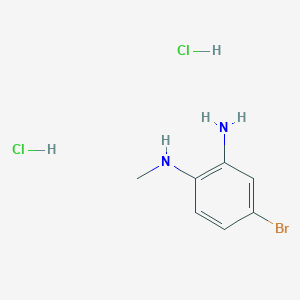
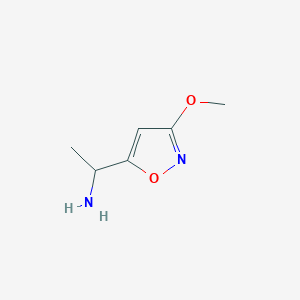
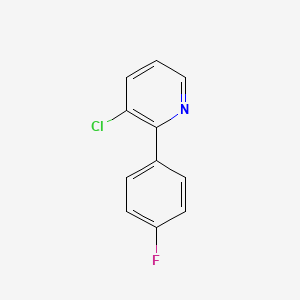
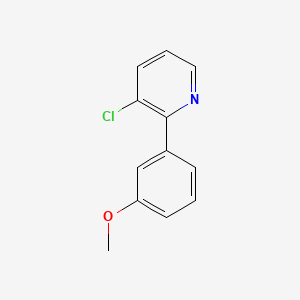
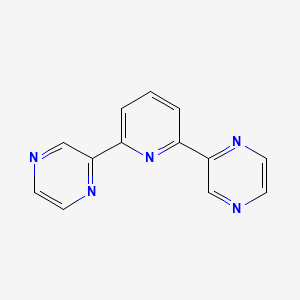

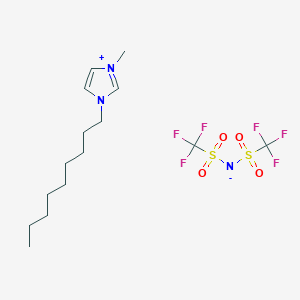
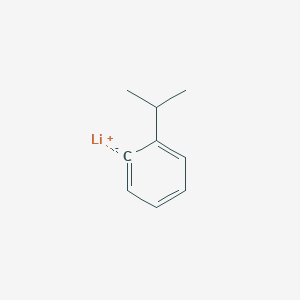
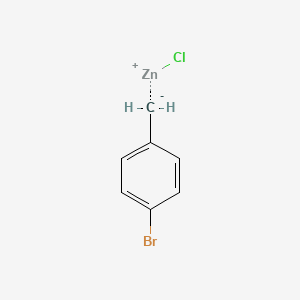
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
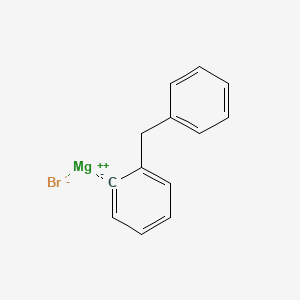
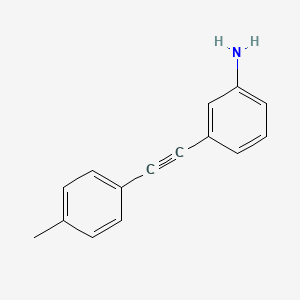
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)